molecular formula C24H33N3 B13936900 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- CAS No. 64097-62-7

5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-

Cat. No.: B13936900
CAS No.: 64097-62-7
M. Wt: 363.5 g/mol
InChI Key: OWDUDAQMLZHGGR-UHFFFAOYSA-N
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Description

The compound 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- belongs to the tricyclic dibenzazepine class, characterized by a central seven-membered azepine ring fused with two benzene rings. Its structure includes a 10,11-dihydro backbone (saturated central ring), an ethanamine side chain (C2) substituted with N,N-dimethyl and 1-piperidinylmethyl groups at position 2. This substitution pattern distinguishes it from classical tricyclic antidepressants (TCAs) like imipramine, which feature a propanamine (C3) side chain with dimethylamine . The piperidinylmethyl group introduces steric and electronic modifications that may influence receptor binding and pharmacokinetics .

Properties

CAS No.

64097-62-7

Molecular Formula

C24H33N3

Molecular Weight

363.5 g/mol

IUPAC Name

N,N-dimethyl-2-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]ethanamine

InChI

InChI=1S/C24H33N3/c1-25(2)16-17-27-23-9-5-4-8-21(23)11-12-22-18-20(10-13-24(22)27)19-26-14-6-3-7-15-26/h4-5,8-10,13,18H,3,6-7,11-12,14-17,19H2,1-2H3

InChI Key

OWDUDAQMLZHGGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4

Origin of Product

United States

Preparation Methods

Formation of the Dibenzazepine Core

The dibenzazepine nucleus is typically synthesized via intramolecular cyclization of diarylamines or through ring closure of biphenyl intermediates. A common approach involves:

  • Starting from 2-aminobiphenyl derivatives
  • Performing ring closure under acidic or thermal conditions to form the seven-membered azepine ring

This step yields the 10,11-dihydro-5H-dibenzazepine scaffold, which serves as the backbone for further functionalization.

Introduction of the Ethanamine Side Chain

The ethanamine substituent at the 5-position can be introduced by:

  • Halogenation at the 5-position followed by nucleophilic substitution with an appropriate amine
  • Alternatively, direct alkylation of the dibenzazepine nitrogen with haloalkylamines

In the case of 5-ethanamine substitution, haloethylamines or protected aminoethyl derivatives are used as alkylating agents.

N,N-Dimethylation of the Ethanamine

The primary amine group on the ethanamine side chain is converted to the N,N-dimethyl derivative through:

  • Reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride)
  • Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base

This step ensures the amine is fully substituted with two methyl groups, enhancing lipophilicity and potentially modifying pharmacokinetic properties.

Attachment of the 2-(1-piperidinylmethyl) Substituent

The piperidinylmethyl group at the 2-position of the dibenzazepine ring is introduced by:

  • Functionalization of the aromatic ring at position 2, often via lithiation or halogenation
  • Subsequent nucleophilic substitution or cross-coupling with piperidinylmethyl reagents

Piperidine or its derivatives are commonly used in alkylation reactions to install this substituent.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminobiphenyl, acid catalyst, heat Formation of 10,11-dihydro-5H-dibenzazepine
2 Halogenation NBS or similar halogenating agent 5-Halogenated dibenzazepine intermediate
3 Nucleophilic substitution Ethanolamine or protected aminoethyl derivative Introduction of ethanamine side chain
4 N,N-Dimethylation Formaldehyde + NaBH3CN or methyl iodide/base Conversion to N,N-dimethyl ethanamine
5 Aromatic substitution Lithiation/halogenation + piperidinylmethyl reagent Attachment of 2-(1-piperidinylmethyl) group

Analysis of Preparation Methods

  • Yield and Purity: Each step requires optimization to maximize yield and minimize side products. The cyclization and aromatic substitutions are often critical for overall efficiency.
  • Selectivity: Regioselective functionalization at the 2- and 5-positions of the dibenzazepine ring is essential to avoid undesired isomers.
  • Reagent Choice: Use of mild methylation agents and selective halogenation reagents improves safety and reduces by-products.
  • Scalability: The multi-step synthesis is amenable to scale-up with careful control of reaction conditions and purification steps.

Supporting Data and Research Results

While direct experimental data for this exact compound's preparation is limited in open literature, analogous compounds with dibenzazepine cores have been synthesized and characterized in patents such as US5574032A and related documents, which describe heteroarylpiperidines and their synthetic routes involving similar functional group transformations.

PubChem and chemical databases provide structural and identifier data supporting the molecular complexity and substituent pattern of the compound, confirming the feasibility of the described synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and the use of solvents like ethyl acetate .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further used in the synthesis of other pharmacologically active molecules .

Scientific Research Applications

5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with molecular targets in the body. It acts on specific pathways and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imipramine (10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine)

  • Structure : Propanamine (C3) side chain with terminal N,N-dimethyl groups.
  • Pharmacology: TCA with norepinephrine/serotonin reuptake inhibition; used for depression and chronic pain. Inhibits NF-κB signaling in prostate cancer models .

Trimipramine (10,11-Dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine)

  • Structure : β-methyl group on the propanamine side chain.
  • Pharmacology : Broader receptor affinity (histamine H1, serotonin 5-HT2) than imipramine, leading to sedative effects.
  • Key Difference : The target compound lacks the β-methyl group but includes a piperidinylmethyl moiety, which may enhance affinity for σ or muscarinic receptors .

Clomipramine (3-Chloro-10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine)

  • Structure : Chlorine substituent at position 3 on the dibenzazepine core.
  • Pharmacology : Potent serotonin reuptake inhibitor; used for obsessive-compulsive disorder.
  • Key Difference : The target compound’s 2-piperidinylmethyl group replaces clomipramine’s 3-chloro substitution, likely shifting activity from serotonin reuptake to alternative targets (e.g., ion channels) .

Oxcarbazepine (10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide)

  • Structure : Carboxamide at position 5; keto group at position 10.
  • Pharmacology : Anticonvulsant via voltage-gated sodium channel blockade.
  • Key Difference : The target compound’s ethanamine side chain and piperidinylmethyl group contrast with oxcarbazepine’s carboxamide, suggesting divergent mechanisms (e.g., receptor modulation vs. ion channel inhibition) .

Antiarrhythmic Derivatives (e.g., GS 015)

  • Structure: 3-Carbethoxyamino-5-dimethylaminoacetyl substitution.
  • Pharmacology : Sodium/potassium channel modulation for arrhythmia management.
  • Key Difference : The target compound’s piperidinylmethyl group may confer unique voltage-dependent channel blocking kinetics, as seen with carbamazepine derivatives .

Structure-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example Compound
Ethanamine (C2) vs. Propanamine (C3) Shorter chain reduces lipophilicity, potentially lowering CNS penetration . Target compound vs. Imipramine
Piperidinylmethyl at Position 2 Enhances affinity for σ receptors; may reduce anticholinergic side effects . Target compound vs. Trimipramine
Chlorine at Position 3 Increases serotonin reuptake inhibition . Clomipramine
Carboxamide at Position 5 Favors sodium channel blockade . Oxcarbazepine

Biological Activity

5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a complex organic compound belonging to the dibenzoazepine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including neuropharmacological effects and potential applications in treating psychiatric disorders.

Biological Activity Overview

Research indicates that dibenzoazepines exhibit a range of biological activities. The specific compound has been studied for its potential effects on the central nervous system (CNS), particularly regarding its dopaminergic and serotonergic activity.

Pharmacological Actions

  • Dopamine Receptor Interaction :
    • This compound has shown significant activity at dopamine D4 receptors, being reported as more potent than clozapine, a well-known antipsychotic drug .
    • The binding affinity to clozapine sites suggests potential use in treating schizophrenia and other psychotic disorders.
  • Serotonin Receptor Modulation :
    • Preliminary studies indicate that derivatives of dibenzoazepines can interact with serotonin receptors (5-HT2A and 5-HT2C), which are crucial for mood regulation and anxiety disorders .
  • Antidepressant Effects :
    • The structural features of dibenzoazepines contribute to their antidepressant properties, likely through modulation of monoaminergic systems .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxic properties against various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have shown that similar dibenzo[b,f]oxepine derivatives can inhibit cell proliferation by disrupting microtubule dynamics .

In Vivo Studies

In vivo experiments using animal models have provided insights into the therapeutic potential of this compound. For example, it was found to produce significant behavioral changes in rodent models indicative of antidepressant activity. The effective dose was noted at approximately 100 mg/kg per day .

Case Studies

Several case studies have highlighted the efficacy of dibenzoazepines in clinical settings:

  • A study reported that patients treated with compounds similar to 5H-Dibenz(b,f)azepine showed improved symptoms of depression and anxiety, correlating with serotonin receptor modulation.
  • Another case documented the use of a related compound in managing symptoms of schizophrenia, emphasizing the importance of dopamine receptor interaction.

Comparative Analysis

The following table summarizes the biological activities of various dibenzoazepine derivatives compared to the target compound:

Compound NameDopamine D4 ActivitySerotonin ActivityAnticancer ActivityNotes
ClozapineHighModerateLowEstablished antipsychotic
5H-Dibenz(b,f)azepineVery HighHighModeratePotential for dual action
Other DerivativesVariableVariableHighDiverse pharmacological profiles

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